molecular formula C18H14N4OS B7764326 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol

4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol

Cat. No.: B7764326
M. Wt: 334.4 g/mol
InChI Key: QMYBSZIDEOAKQS-UHFFFAOYSA-N
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Description

4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, a quinoline moiety, and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction. For example, 8-chloroquinoline can react with a suitable nucleophile to form the quinolin-8-yloxymethyl group.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interaction of triazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function. The phenyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thione
  • 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-ylsulfanyl acetic acid ethyl ester
  • 4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-ylsulfanyl acetamide

Uniqueness

4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a quinoline moiety, and a phenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c24-18-21-20-16(22(18)14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYBSZIDEOAKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2S)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2S)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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